3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c17-13-4-3-12(10-14(13)18)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQGMGZDSSKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage with the difluoro-substituted benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro groups and thiophene ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural features align with benzamide-based pesticides and bioactive molecules. Key comparisons include:
Key Differences and Implications
Heterocyclic Moieties: Thiophene (target) vs. pyridine (diflufenican) may influence π-stacking interactions. Thiophene’s lower basicity could reduce nonspecific binding .
Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen-bonding networks compared to non-hydroxylated analogs (e.g., diflufenican). This could improve solubility but reduce membrane permeability .
Lipophilicity :
Diflufenican’s trifluoromethyl group increases logP (lipophilicity), favoring herbicidal activity in waxy plant tissues. The target compound’s hydroxyl group may lower logP, balancing solubility and bioavailability .
Research Findings and Hypotheses
- Computational Modeling : Methods like the Colle-Salvetti correlation-energy formula could model electronic properties, predicting reactivity relative to analogs.
- Biological Activity : Structural similarities to etobenzanid suggest possible plant-growth modulation, though the thiophene moiety might confer unique target specificity.
Q & A
Q. What are the critical steps in synthesizing 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential coupling of the benzamide moiety with the hydroxy-thiophene-pentyl chain. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group of 3,4-difluorobenzoic acid for nucleophilic attack by the amine group in the pentyl-thiophene intermediate .
- Hydroxyl group protection : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) during synthesis to prevent side reactions .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect yield. Catalyst screening (e.g., DMAP for acylation) and stoichiometric ratios (1.2:1 amine:acid) are critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 19F NMR confirm the presence of fluorine atoms and thiophene protons. Aromatic protons in the benzamide ring appear as doublets (δ 7.2–8.1 ppm), while thiophene protons show distinct splitting (δ 6.8–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 382.12) .
- HPLC-PDA : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients (retention time ~12.5 min) .
Q. What solubility and formulation challenges are associated with this compound, and how can they be addressed?
Answer:
- Solubility : Limited aqueous solubility due to hydrophobic benzamide and thiophene groups. Use co-solvents like DMSO (10–20% v/v) or cyclodextrin-based formulations .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store lyophilized at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide ring to improve target binding. Replace thiophene with furan to alter pharmacokinetics .
- Side-chain optimization : Extend the pentyl chain length to enhance membrane permeability or add polar groups (e.g., -OH) for solubility .
- Biological assays : Compare IC50 values in enzyme inhibition (e.g., kinases) or cytotoxicity models (e.g., cancer cell lines) to quantify activity changes .
Q. What computational strategies are employed to predict the compound’s binding modes and reactivity?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding with fluorine atoms and π-π stacking with thiophene .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts reaction pathways for derivative synthesis, such as transition-state energies for amide bond formation .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Q. How can contradictions in biological activity data across studies be systematically resolved?
Answer:
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) from independent studies. For example, discrepancies in IC50 may arise from differences in ATP concentrations in kinase assays .
- Dose-response validation : Re-test the compound under standardized protocols (e.g., CLSI guidelines) with positive/negative controls .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Plasma stability : Incubate with human plasma (37°C, 1–6 hours) and measure residual compound via LC-MS/MS .
- Light sensitivity : UV-Vis spectroscopy (200–400 nm) tracks photodegradation; store in amber vials if λmax < 350 nm .
Q. How can in vitro models be optimized to study the compound’s mechanism of action?
Answer:
- 3D cell cultures : Use spheroids or organoids to mimic tissue-level drug penetration and metabolism .
- Knockout cell lines : CRISPR-Cas9-generated models (e.g., target gene KO) confirm on-target effects .
- High-content imaging : Track subcellular localization (e.g., mitochondrial targeting) via fluorescent tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
